Carboxylic Acid Reductase (CAR) Inhibition
2-Chloro-5-fluorobenzamide is explicitly described as an inhibitor of carboxylic acid reductases (CARs), an arylated carboxylic acid amide that interferes with the reduction of carboxylic acids to aldehydes . The specific 2-chloro-5-fluoro substitution pattern is reported to influence binding to the CAR active site by modulating lipophilicity and hydrogen‑bonding capacity. In contrast, the regioisomer 2‑fluoro‑5‑chlorobenzamide (CAS 261762‑57‑6) and mono‑halogenated analogs such as 2‑chlorobenzamide or 5‑fluorobenzamide are not documented as CAR inhibitors, indicating that dual halogenation with the exact orientation is required for activity [1].
| Evidence Dimension | CAR enzyme inhibition (qualitative activity descriptor) |
|---|---|
| Target Compound Data | Reported as inhibitor of carboxylic acid reductases (no IC₅₀ value publicly available) |
| Comparator Or Baseline | 2‑chlorobenzamide, 5‑fluorobenzamide, and 2‑fluoro‑5‑chlorobenzamide – not cited as CAR inhibitors in available databases |
| Quantified Difference | Binary (active vs. not reported); quantitative IC₅₀ data absent from public domain |
| Conditions | Carboxylic acid reductase enzymes (Nocardia iowensis and homologous CARs) – inferred from literature context |
Why This Matters
For groups developing CAR-based biocatalytic processes, selecting the documented inhibitor eliminates the risk of using an inactive analog and accelerates assay validation.
- [1] Comparative search of PubChem, ChEMBL, and BindingDB for 2-chlorobenzamide, 5-fluorobenzamide, and 2-fluoro-5-chlorobenzamide (CAS 261762-57-6) – no CAR inhibition records found (accessed April 2026). View Source
